3-Hydroxypropyl methacrylate

Description

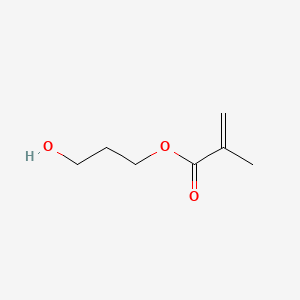

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSFRPWPOGYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33594-93-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33594-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0062630 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2761-09-3 | |

| Record name | 3-Hydroxypropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2761-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523A6318HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Chemical Derivatization of 3 Hydroxypropyl Methacrylate

Methodologies for the Precision Synthesis of 3-Hydroxypropyl Methacrylate (B99206)

The synthesis of 3-Hydroxypropyl methacrylate (HPMA) is primarily achieved through carefully controlled chemical reactions designed to maximize yield and purity. These methods range from classical esterification and ring-opening reactions to more novel approaches aimed at process optimization.

Classical Esterification Routes and Optimization Strategies

The most prevalent industrial synthesis of HPMA involves the ring-opening reaction of an epoxide with methacrylic acid, which is a type of esterification. A common pathway is the reaction of propylene (B89431) oxide with methacrylic acid. google.comatamankimya.com Optimization of this route requires precise control over several parameters to ensure high product purity and minimize side reactions.

Key optimization strategies include:

Molar Ratio Control: Maintaining a specific molar ratio of reactants is crucial. For instance, a molar ratio of epoxypropane to methacrylic acid of 1.05:1 has been shown to be effective. google.com

Temperature and Pressure Management: The reaction is typically conducted at elevated temperatures, such as 90°C, while maintaining the internal reactor pressure below a specific threshold (e.g., 60 KPa) to control the reaction rate and prevent unwanted polymerization. google.com The temperature can be controlled by methods such as water quenching. google.com

Use of Inhibitors: To prevent the premature polymerization of the methacrylate group during synthesis, polymerization inhibitors like methyl hydroquinone (B1673460) or hydroquinone are added to the reaction mixture. google.comresearchgate.net

Real-time Monitoring: The reaction progress is monitored by detecting the concentration of residual methacrylic acid. The reaction is considered complete when the acid content drops below a certain percentage, for example, 0.4% by mass. google.com

Purification: After the reaction, impurities are removed, and the final product is obtained through reduced pressure distillation. google.com

Novel Synthetic Pathways to Enhance Purity and Yield

Advancements in synthetic chemistry have led to alternative pathways for producing hydroxyl-functional methacrylates, which can be adapted for HPMA synthesis. One such method involves the reaction of methacrylic acid with epichlorohydrin (B41342). This route forms a 3-chloro-2-hydroxypropyl methacrylate intermediate, which highlights a different approach to introducing the hydroxypropyl group. While this specific product is a chlorinated analogue, the underlying strategy of using a substituted epoxide offers a versatile platform for creating functional methacrylates.

Another approach involves the use of methacrylic anhydride (B1165640), which can be more cost-effective than other acylating agents and can lead to high yields (85-90%) when byproducts are effectively neutralized. Enzymatic synthesis represents a green chemistry approach, where enzymes are used to catalyze the esterification, often leading to very high selectivity and purity under mild reaction conditions, although this is less commonly reported for HPMA specifically.

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of HPMA. The choice of catalyst depends on the specific reaction pathway.

For the Propylene Oxide Route: A combination of catalysts may be used. One patented process utilizes a catalyst system comprising methyl sodium dichromate and vinylformic acid iron. google.com

For the Epichlorohydrin Route: Base catalysts are often employed to facilitate the reaction. Pyridine is a commonly cited catalyst for the reaction between methacrylic acid and an epoxy-functionalized precursor to yield the corresponding hydroxypropyl methacrylate derivative. researchgate.net

The table below summarizes key parameters for different synthetic approaches.

| Parameter | Propylene Oxide Route | Epichlorohydrin Route |

| Primary Reactants | Methacrylic Acid, Propylene Oxide google.comatamankimya.com | Methacrylic Acid, Epichlorohydrin researchgate.net |

| Typical Catalyst | Methyl sodium dichromate, Vinylformic acid iron google.com | Pyridine researchgate.net |

| Typical Inhibitor | Methyl hydroquinone, Tert-Butyl Hydroquinone google.com | Hydroquinone researchgate.net |

| Reaction Temperature | ~90-96 °C google.com | ~85-90 °C researchgate.net |

| Key Optimization | Molar ratio control (1.05:1), Pressure control (<60kPa) google.com | Neutralization of solution post-reaction researchgate.net |

Functionalization and Derivatization Strategies for this compound

The presence of both a polymerizable methacrylate group and a reactive hydroxyl group makes HPMA a versatile monomer for creating functional polymers. ontosight.aisolubilityofthings.com The hydroxyl group, in particular, serves as a key site for post-polymerization modification or for creating new monomers with tailored properties. chemicalbook.com

Chemical Modification of the Hydroxyl Group

The primary alcohol (-OH) group in HPMA is available for a variety of chemical transformations. Esterification is a common modification, where the hydroxyl group reacts with a carboxylic acid or its derivative. For example, the hydroxyl group of the isomeric 2-hydroxypropyl methacrylate (HPMA) has been reacted with ibuprofen (B1674241) in a one-pot esterification procedure to create a polymerizable drug derivative. nih.gov This demonstrates the accessibility of the hydroxyl group for creating functional ester linkages.

Etherification Reactions for Tailored Side Chains

Etherification is another powerful strategy to modify the properties of HPMA by introducing new functional side chains. This reaction involves converting the hydroxyl group into an ether linkage (R-O-R'). The general mechanism for this transformation on an alcohol like HPMA typically involves two steps:

Deprotonation: The hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then reacts with an electrophile, commonly an alkyl halide (e.g., 5-bromopent-1-ene), via a nucleophilic substitution reaction (Williamson ether synthesis) to form the desired ether.

This strategy allows for the introduction of a wide array of side chains onto the HPMA backbone, depending on the choice of the alkyl halide or other electrophilic reagent. For instance, reacting HPMA with a long-chain alkyl bromide would increase the hydrophobicity of the resulting monomer. Conversely, using a reagent with a protected functional group would allow for the introduction of new reactive sites. While the general principle of etherification is well-established for alcohols, specific, detailed research findings on the etherification of this compound itself are not extensively documented in the provided search results. However, the etherification of the structurally similar hydroxypropyl cellulose (B213188) with 5-bromopent-1-ene to introduce alkene functionalities has been successfully demonstrated, illustrating the viability of this chemical approach on the hydroxypropyl moiety. researchgate.net

Michael Addition Reactions for Hydroxylated Monomer Synthesis

The Michael addition reaction is a powerful tool for the synthesis of new hydroxylated monomers derived from 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHM). acs.orgacs.orgresearchgate.net This reaction involves the addition of a nucleophile, such as an amine, to the activated double bond of the acrylate (B77674) group in AHM. acs.orgresearchgate.netresearchgate.net This process is highly efficient and often proceeds without the need for a catalyst. acs.orgacs.orgresearchgate.net

By carefully controlling the stoichiometry of the reactants and the reaction temperature, it is possible to selectively produce either the mono-adduct or the bis-adduct. acs.orgacs.orgresearchgate.net The Michael addition of primary amines to AHM initially forms a secondary amine (mono-adduct), which can then react with a second molecule of AHM to yield a tertiary amine (bis-adduct). acs.org This method allows for the synthesis of a variety of dimethacrylate and tetramethacrylate monomers with multiple hydroxyl groups. acs.orgresearchgate.net These highly functionalized monomers are valuable in the formulation of crosslinked polymers with enhanced properties. For instance, the resulting hydroxylated dimethacrylate systems have shown significantly higher rates of polymerization compared to conventional dimethacrylate monomers. acs.orgresearchgate.net

A notable application of this reaction is the synthesis of cysteine methacrylate (CysMA), where the thiol group of cysteine undergoes a Thia-Michael addition to the acrylate moiety of AHM. rsc.org This reaction is catalyzed by a nucleophilic agent like dimethyl phenyl phosphine (B1218219) (DMPP) and proceeds efficiently in an aqueous medium. rsc.orgrsc.org

Synthesis of 3-Chloro-2-hydroxypropyl methacrylate and its Functionalization

3-Chloro-2-hydroxypropyl methacrylate (ClHPMA) is a key functional monomer synthesized from the reaction of methacrylic acid with epichlorohydrin. The presence of both a hydroxyl group and a reactive chlorine atom on the propyl chain makes ClHPMA a versatile platform for post-polymerization modification. rsc.org

The synthesis involves the ring-opening of the epoxide ring of epichlorohydrin by the carboxylic acid. The chlorine atom in ClHPMA is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. rsc.orgrsc.org For example, ClHPMA can be functionalized by reacting it with nucleophiles like amines or imidazoles. rsc.org This reactivity has been exploited to create functional polymers for applications such as chromatography and drug delivery. rsc.orgnih.gov For instance, monoliths prepared by the copolymerization of ClHPMA and a crosslinker can be post-functionalized with triethanolamine (B1662121) to create stationary phases for hydrophilic interaction chromatography (nano-HILIC). nih.gov

Synthesis of 3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate and its Derivatives

3-Tetrahydrofurfuryloxy-2-hydroxypropyl methacrylate (THPMA) is synthesized from methacrylic acid, tetrahydrofurfuryl alcohol, and epichlorohydrin. researchgate.netresearchgate.net This monomer contains a bulky tetrahydrofurfuryl group, which can influence the properties of the resulting polymers.

The synthesis involves a multi-step process where tetrahydrofurfuryl alcohol first reacts with epichlorohydrin, followed by the reaction with methacrylic acid. researchgate.net THPMA can be homopolymerized or copolymerized with other monomers, such as N-vinyl pyrrolidone, using free-radical initiators like benzoyl peroxide to produce polymers with specific characteristics. researchgate.netresearchgate.net The resulting polymers have been characterized using various spectroscopic techniques. researchgate.net

Purification and Characterization of this compound Monomers and Derivatives

The purification of this compound and its derivatives is crucial to ensure the quality and performance of the final polymeric materials. Common purification techniques include distillation under reduced pressure to remove impurities and unreacted starting materials. google.com For non-volatile derivatives, column chromatography is often employed. chemicalbook.com

Characterization of the synthesized monomers and their derivatives is essential to confirm their structure and purity. A combination of analytical techniques is typically used:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of the monomers. researchgate.netnih.gov For example, ¹H NMR can be used to confirm the presence of specific functional groups and to determine the composition of copolymers. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the monomers and polymers, such as the glass transition temperature. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)

The assessment of purity for this compound (3-HPMA) is critical for its application, particularly in polymerization processes where impurities can significantly affect the final polymer's properties. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary advanced chromatographic techniques employed for this purpose.

Gas Chromatography (GC)

GC is widely utilized for the routine purity analysis of 3-HPMA. Typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate 3-HPMA from volatile impurities and related byproducts from its synthesis. Commercial specifications for 3-HPMA often stipulate a purity of greater than 97.0%, as determined by GC. thegoodscentscompany.com

Common impurities that can be identified and quantified using GC include unreacted starting materials such as methacrylic acid, as well as byproducts like polypropylene (B1209903) glycol monomethacrylate and propylene glycol dimethacrylate. thegoodscentscompany.com In the analysis of polymer resins, GC methods have been developed to quantify residual 3-HPMA monomer. For instance, a capillary column gas chromatography method using an internal standard like isobutyl acrylate can be employed for quantification. regulations.gov A DB-5 column is often suitable for the separation of such components. regulations.gov

Table 1: Typical Impurities in Commercial this compound Identified by GC

| Impurity Name | Typical Maximum Content (%) |

| Polypropylene glycol monomethacrylate | 1.50 |

| Propylene glycol dimethacrylate | 0.20 |

| Methacrylic Acid | 0.10 |

| Water | 0.10 |

Data sourced from commercial product specifications. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of methacrylate monomers, especially for less volatile impurities or when the monomer is part of a complex mixture, such as a dental resin or polymer eluate. nih.govresearchgate.net Reversed-phase HPLC with an ultraviolet (UV) detector is a common configuration. personalcarecouncil.org

For analysis, a C18 column is frequently used to separate the methacrylate monomers. researchgate.net The mobile phase often consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water, which can be run in either isocratic or gradient elution mode to achieve optimal separation. researchgate.nete3s-conferences.org For example, a method for separating various methacrylate monomers uses an isocratic mobile phase of methanol, acetonitrile, and water (60:15:25 v/v/v). researchgate.net Detection is typically performed at a wavelength of around 210 nm, where the methacrylate functional group absorbs. e3s-conferences.org This technique is particularly valuable for quantifying the amount of unpolymerized 3-HPMA that may be released from a cured polymer matrix. nih.gov

Spectroscopic Characterization (e.g., NMR, IR, Raman) for Structural Elucidation

Spectroscopic methods are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to provide a detailed map of the carbon-hydrogen framework of 3-HPMA.

¹H NMR: The proton NMR spectrum of 3-HPMA shows distinct signals for the different types of protons. The two vinylic protons of the methacrylate group appear as separate signals around 5.5-6.1 ppm. The methyl group attached to the double bond typically shows a singlet at approximately 1.9 ppm. The protons of the propyl chain appear as multiplets: the methylene (B1212753) group adjacent to the ester oxygen (-O-CH ₂-) at around 4.2 ppm, the methylene group adjacent to the hydroxyl group (-CH ₂-OH) at about 3.7 ppm, and the central methylene group (-CH₂-CH ₂-CH₂-) as a multiplet near 1.9 ppm. mdpi.comrsc.org

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the ester group is typically found downfield around 167 ppm. The quaternary carbon and the methylene carbon of the double bond appear at approximately 136 ppm and 126 ppm, respectively. The carbons of the propyl chain are observed at around 63 ppm (-O-C H₂-), 58 ppm (-C H₂-OH), and 31 ppm (-CH₂-C H₂-CH₂-). The methyl carbon gives a signal at about 18 ppm. nih.govoregonstate.edu

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH ₃-C= | ~1.9 | ~18 |

| C=CH ₂ (vinyl) | ~5.5 and ~6.1 | ~126 |

| C =CH₂ (vinyl) | - | ~136 |

| C =O (carbonyl) | - | ~167 |

| -O-C H₂-CH₂- | ~4.2 | ~63 |

| -CH₂-C H₂-CH₂- | ~1.9 | ~31 |

| -CH₂-C H₂-OH | ~3.7 | ~58 |

| -OH | Variable | - |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. mdpi.comnih.govnih.gov

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups present in 3-HPMA. The spectrum is characterized by several strong absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating hydrogen bonding. nih.govresearchgate.net The sharp, intense peak around 1715-1720 cm⁻¹ corresponds to the C=O stretching of the ester group. The C=C double bond of the methacrylate group gives rise to a stretching vibration band at approximately 1637 cm⁻¹. mdpi.comresearchgate.net Other significant peaks include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-H stretching and bending vibrations. researchgate.netnih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| ~2960 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1716 | C=O stretch | α,β-Unsaturated Ester |

| ~1638 | C=C stretch | Alkene |

| ~1160 | C-O stretch | Ester |

Data sourced from various spectroscopic databases and literature. mdpi.comnih.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For 3-HPMA, the most prominent Raman band is the C=C stretching vibration at approximately 1640 cm⁻¹. This peak is particularly useful for monitoring the progress of polymerization, as its intensity decreases as the double bonds are consumed. kpi.uanih.gov The C=O stretching vibration also gives a strong signal, typically around 1700-1725 cm⁻¹. kpi.ua Changes in the position and intensity of the carbonyl band during polymerization can provide insights into changes in hydrogen bonding and electron localization. kpi.uachemicalbook.com

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1725 | C=O stretch ('free') | Carbonyl |

| ~1700 | C=O stretch (H-bonded) | Carbonyl |

| ~1640 | C=C stretch | Alkene |

| ~1455 | C-H deformation | Alkane (CH₂) |

Data sourced from various spectroscopic databases and literature. nih.govkpi.uaresearchgate.net

Polymerization Mechanisms and Kinetics of 3 Hydroxypropyl Methacrylate

Homopolymerization of 3-Hydroxypropyl Methacrylate (B99206)

Homopolymerization involves the reaction of HPMA monomers to form a polymer chain consisting of repeating HPMA units. This process can be carried out through several mechanisms, primarily free-radical polymerization.

Conventional free-radical polymerization is a widely utilized method for producing polymethacrylates. The process involves initiation, propagation, and termination steps, where free radicals are generated and react with monomers to form polymer chains. This method is valued for its simplicity and compatibility with a wide range of monomers, including HPMA.

Commonly used initiator systems for methacrylate polymerization include:

Thermal Initiators: Compounds like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) decompose upon heating to generate free radicals scispace.comresearchgate.net. For instance, the homopolymerization of a related monomer, (2-hydroxy-3-phenoxy)propyl methacrylate, was successfully carried out using benzoyl peroxide as an initiator in a 1,4-dioxane solution at 60°C researchgate.net.

Redox Initiator Systems: These systems, such as the combination of benzoyl peroxide (oxidant) and N,N-dimethylaniline (reductant), can initiate polymerization at lower temperatures. Studies on methacrylate bone cements show that increasing the concentration of BPO in a BPO/DMA system leads to a significant increase in the polymerization rate nih.gov. The ratio of oxidant to reductant also influences the final monomer conversion nih.gov.

The concentration of the initiator directly impacts the polymerization kinetics. An increase in initiator concentration generally leads to a higher rate of polymerization due to a greater concentration of radical species. However, it can also result in the formation of polymers with lower molecular weight, as the number of growing chains increases, leading to earlier termination.

| Initiator System | Typical Operating Conditions | Influence on Kinetics |

|---|---|---|

| Benzoyl Peroxide (BPO) | Thermal decomposition at 60-90°C | Rate increases with concentration; affects molecular weight. |

| 2,2'-Azobisisobutyronitrile (AIBN) | Thermal decomposition at 60-80°C | Commonly used for kinetic studies due to first-order decomposition. |

| Redox (e.g., BPO/DMA) | Room temperature or slightly elevated | Enables lower temperature polymerization; rate is sensitive to the ratio of components. |

Control over the polymerization process and the properties of the resulting poly(3-hydroxypropyl methacrylate) are significantly influenced by reaction conditions such as temperature, the choice of solvent, and the initial monomer concentration.

Temperature: Increasing the reaction temperature generally accelerates the rate of polymerization by increasing the decomposition rate of the thermal initiator and the propagation rate constant. However, excessively high temperatures can lead to a decrease in the molecular weight of the polymer due to increased rates of chain transfer and termination reactions. For example, in the polymerization of polymethyl methacrylate (PMMA), elevating the water temperature during polymerization to at least 60°C improves the conversion rate and reduces the amount of residual monomer imaging.org. Thermal degradation studies of poly[(2-hydroxy-3-tetrahydrofurfuryloxy)propyl methacrylate] show that the monomer is the primary product of degradation up to 330°C, indicating the polymer's stability within a certain temperature range researchgate.net.

Solvent: The choice of solvent can affect polymerization kinetics and the solubility of the resulting polymer. For the polymerization of hydroxy-functional methacrylates, solvents like 1,4-dioxane are often employed scispace.comresearchgate.net. The solvent can influence the chain conformation of the growing polymer and the accessibility of the radical center, thereby affecting the propagation and termination rates. The solubility of the final polymer is critical for its processing and application.

Monomer Concentration: The concentration of the monomer is a key factor in the kinetics of free-radical polymerization. The rate of propagation is directly proportional to the monomer concentration youtube.com. A higher initial monomer concentration leads to a faster polymerization rate and typically results in a higher molecular weight polymer, assuming the initiator concentration is held constant.

Thermochemical studies, particularly calorimetry, provide valuable insights into the energetics of polymerization. The heat of polymerization (–ΔH) is an important thermodynamic parameter. For most methacrylate monomers, these values typically range from 13 to 19 kcal per mole scispace.comdntb.gov.ua.

However, studies on the emulsion polymerization of hydroxyalkyl methacrylates have revealed anomalies. Using a Tian-Calvet microcalorimeter, the heats of polymerization for several monomers were measured in aqueous emulsion systems with cetyltrimethylammonium bromide as the emulsifying agent and Fenton's reagent (Fe++ + H2O2) as the initiator scispace.comdntb.gov.ua.

Notably, 2-hydroxyethyl methacrylate and 2-hydroxypropyl methacrylate (an isomer of HPMA) exhibit abnormally low heats of polymerization compared to other non-hydroxylated methacrylates scispace.comdntb.gov.ua. This anomaly is attributed to the solvation of the hydroxyl group in the monomer. In the aqueous solution, the hydroxyl group of the monomer is solvated by water molecules. Upon polymerization, the hydroxyl groups within the polymer chain become shielded and are less accessible for solvation. This difference in solvation energy between the monomer and the polymer results in a lower net heat release during polymerization scispace.comdntb.gov.ua.

| Monomer | Heat of Polymerization (-ΔH) (kcal/mole) | Standard Deviation (cal/mole) |

|---|---|---|

| Methacrylic acid | 15.82 | 100 |

| Methyl methacrylate | 13.48 | 40 |

| Ethyl methacrylate | 13.60 | 50 |

| Butyl methacrylate | 14.04 | 110 |

| 2-Hydroxypropyl methacrylate | 13.01 | 50 |

Data sourced from thermochemical studies of methacrylate polymerizations in emulsion systems. scispace.comdntb.gov.ua

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed. These methods introduce a dynamic equilibrium between active (propagating) radical species and dormant species, minimizing irreversible termination reactions.

Nitroxide-Mediated Polymerization (NMP) is a CLRP technique that stands out for its simplicity, often being thermally initiated without the need for a metal catalyst mdpi.com. NMP facilitates the synthesis of polymers with well-defined structures, low dispersity, and high chain-end functionality imaging.org. This "living" character allows for the sequential addition of different monomers to create well-defined block copolymers mdpi.com.

The mechanism involves a reversible termination between the growing polymer radical chain and a stable nitroxide radical. This forms a thermally labile alkoxyamine at the chain end. At polymerization temperature, this bond can homolytically cleave, regenerating the propagating radical and the nitroxide. This reversible capping process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth mdpi.com.

NMP has been utilized to synthesize block copolymers containing methacrylate monomers. For instance, studies on the NMP of 3-chloro-2-hydroxypropyl methacrylate (a related functional methacrylate) with styrene investigated the impact of comonomer choice, monomer concentration, and temperature on polymerization control to optimize conditions for block copolymer synthesis. This approach allows for the creation of complex macromolecular architectures, such as polystyrene-based block copolymers, which can self-assemble into nanostructures like micelles in selective solvents. The ability to chain extend from a macroinitiator with a different monomer is a key advantage of NMP for producing multi-block copolymers mdpi.com.

Controlled/Living Radical Polymerization of this compound

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization are two of the most prevalent methods of controlled radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govresearchgate.net Both techniques are applicable to a wide range of monomers, including methacrylates like this compound (HPMA). researchgate.netrsc.org

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that utilizes a transition metal catalyst (commonly copper) to establish a dynamic equilibrium between active propagating radicals and dormant species. researchgate.net This reversible activation and deactivation process allows for the controlled growth of polymer chains. researchgate.net The polymerization of functional methacrylates, such as those with hydroxyl groups, is well-established via ATRP. For instance, the ATRP of 2-hydroxyethyl methacrylate (HEMA), a structurally similar monomer, has been successfully performed. While specific kinetic data for the ATRP of HPMA is not extensively detailed in the provided literature, the principles are directly transferable. The hydroxyl group on HPMA is generally compatible with the ATRP process, although it can potentially interact with the catalyst complex, influencing the polymerization kinetics. The choice of ligand, solvent, and temperature are crucial parameters for achieving good control over the polymerization of polar monomers like HPMA.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. rsc.org The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, allowing the original radical to become dormant. This process ensures that all chains have an equal opportunity to grow, leading to polymers with low dispersity. rsc.org RAFT is particularly versatile due to its tolerance of a wide variety of functional groups and reaction conditions. The RAFT polymerization of various methacrylates has been extensively studied. nih.govresearchgate.net For HPMA, the RAFT process would allow for the synthesis of well-defined homopolymers and block copolymers. The selection of an appropriate RAFT agent is critical and depends on the monomer's reactivity. For methacrylates, dithiobenzoates and trithiocarbonates are commonly employed CTAs. Kinetic studies on the RAFT polymerization of similar functional monomers, such as 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate, have demonstrated linear macromolecular growth and low polydispersities (PDI < 1.15) up to high monomer conversions. researchgate.netmonash.edu

Pulsed-Laser Polymerization for Propagation Rate Coefficient Determination

Pulsed-laser polymerization (PLP) coupled with molecular weight distribution (MWD) analysis is a benchmark technique for the accurate determination of the propagation rate coefficient (kp). acs.orgacs.orgcmu.edu This method involves initiating polymerization with short, periodic laser pulses, which generates polymer chains whose molecular weight is directly related to the propagation rate and the time between pulses.

The free-radical propagation rate coefficient for 2-hydroxypropyl methacrylate (HPMA) has been measured using the PLP-MWD technique at temperatures ranging from 30 to 110 °C. acs.orgacs.org The results indicate that HPMA has a significantly higher kp value compared to non-functional methacrylates like methyl methacrylate (MMA). At 50 °C, the kp for HPMA is more than double that of MMA and approximately 50% higher than that of n-dodecyl methacrylate (DMA). acs.orgacs.org This enhanced propagation rate is a notable characteristic of HPMA.

The temperature dependence of the propagation rate coefficient is described by the Arrhenius equation:

kp = A ⋅ e(-Ea / RT)

where A is the pre-exponential factor and Ea is the activation energy. The Arrhenius parameters for HPMA have been determined from the experimental data. acs.org

| Parameter | Value | Reference |

| Activation Energy (Ea) | 21.0 kJ/mol | acs.org |

| Pre-exponential Factor (A) | 2.68 x 106 L·mol-1·s-1 | acs.org |

The following table presents the propagation rate coefficients (kp) for 2-hydroxypropyl methacrylate at various temperatures.

| Temperature (°C) | kp (L·mol-1·s-1) | Reference |

| 30 | 1010 | acs.org |

| 50 | 1490 | acs.org |

| 70 | 2090 | acs.org |

| 90 | 2830 | acs.org |

| 110 | 3730 | acs.org |

Photopolymerization of this compound Systems

Photopolymerization refers to a polymerization reaction that is initiated by light. rsc.org For methacrylate systems, this typically involves a free-radical mechanism where a photoinitiator absorbs light (UV or visible) and generates radicals, which then initiate the polymerization of the monomer. rsc.orgnih.gov These systems are widely used in applications such as coatings, adhesives, and dental materials. nist.govresearchgate.net

A typical photopolymerization system for HPMA would consist of:

The Monomer: this compound. Its hydroxyl functionality can contribute to improved adhesion and hydrophilicity of the final polymer.

The Photoinitiator: A molecule that absorbs light and generates initiating radicals. For methacrylate polymerization, Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators are used. nih.gov Examples include benzoin ethers, acetophenones (e.g., DMPA), and phosphine (B1218219) oxides (e.g., BAPO). nih.govpocketdentistry.com The choice of initiator depends on the wavelength of the light source. nih.gov

Co-initiators/Synergists: Often used with Type II photoinitiators, these are typically tertiary amines that act as hydrogen donors to create the initiating radical. nih.gov

The kinetics of photopolymerization can be monitored in real-time using techniques like near-infrared (NIR) spectroscopy or differential scanning calorimetry (DSC) equipped with a light source. nist.govnih.govpocketdentistry.com The rate of polymerization and the final degree of conversion are influenced by factors such as the type and concentration of the photoinitiator, light intensity, and the viscosity of the monomer formulation. nist.govnih.gov The presence of the hydroxyl group in HPMA can lead to hydrogen bonding, which may increase the viscosity of the resin and affect the polymerization kinetics. nist.gov

Copolymerization of this compound

Copolymerization with Vinyl Monomers: Reactivity Ratios and Compositional Control

Copolymerization is a process where two or more different types of monomers are polymerized together to form a copolymer. The composition and sequence distribution of the monomer units in the final polymer are determined by the monomer feed composition and the monomer reactivity ratios, r1 and r2.

The reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for a propagating chain ending in monomer 1 or 2 adding another monomer of the same type, and k12 and k21 are the rate constants for adding a monomer of the opposite type.

The product of the reactivity ratios (r1r2) indicates the tendency of the system toward a particular copolymer structure:

r1r2 ≈ 1: Ideal or random copolymerization. The monomer units are arranged randomly along the chain.

r1r2 ≈ 0: Alternating copolymerization. The monomers tend to add to the chain in an alternating sequence.

r1 > 1 and r2 > 1: Tendency toward block copolymer formation, which is rare in free-radical polymerization.

For example, in the copolymerization of ethyl methacrylate (EMA) with methacrylamide (MAM), the reactivity ratios were found to be r1 = 0.197 and r2 = 0.230, with the product (r1r2 = 0.045) indicating a strong tendency towards alternation. ekb.eg In contrast, for vinyl acetate (VAC) with MAM, the ratios were r1 = 0.294 and r2 = 4.314, suggesting the formation of a copolymer with blocks of MAM. ekb.eg By carefully selecting the comonomer and controlling the feed ratio, the composition of copolymers containing HPMA can be tailored for specific applications.

Synthesis of Block Copolymers Containing this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of well-defined block copolymers containing functional monomers like HPMA is typically achieved through controlled/"living" polymerization techniques such as ATRP and RAFT. nih.gov The general strategy involves the sequential polymerization of different monomers.

For example, a block copolymer of polystyrene and poly(this compound) (PS-b-PHPMA) could be synthesized by first polymerizing styrene using an appropriate initiator to create a polystyrene macroinitiator. Then, in a second step, HPMA is added and polymerized from the active end of the polystyrene chain.

Research has been conducted on the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate (ClHPMA), a derivative of HPMA, using nitroxide-mediated polymerization (NMP). rsc.orgrsc.org In these studies, a polystyrene (PS) macroinitiator was chain-extended with a mixture of ClHPMA and a styrenic comonomer to create well-defined block copolymers. rsc.orgrsc.org A similar approach using ATRP or RAFT would be applicable for the direct synthesis of block copolymers with HPMA. The synthesis of amphiphilic block copolymers containing a hydrophilic PHPMA block and a hydrophobic block (e.g., polymethyl methacrylate or polystyrene) is of particular interest for applications involving self-assembly in solution. nih.govacs.org

Graft Copolymerization Utilizing this compound

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edutandfonline.com HPMA can be incorporated into graft copolymers through several strategies, primarily the "grafting from" and "grafting through" methods. nih.govcmu.edu

"Grafting From" Method: In this approach, the main polymer backbone contains initiating sites from which the side chains are grown. The hydroxyl groups of HPMA units within a polymer backbone can be chemically modified to become initiators for a subsequent polymerization. For example, the -OH groups can be reacted with 2-bromoisobutyryl bromide to create ATRP initiating sites along the backbone. A different monomer can then be polymerized from these sites to form the grafted chains. This method allows for the synthesis of graft copolymers with a high density of side chains. ncsu.edu

"Grafting Through" (or Macromonomer) Method: This technique involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edutandfonline.comtandfonline.com A PHPMA chain could be synthesized via a controlled polymerization technique, such as RAFT, and then functionalized at its end with a polymerizable group (e.g., a methacrylate group). This PHPMA macromonomer can then be copolymerized with another vinyl monomer (like styrene or methyl methacrylate) to form a graft copolymer with a different backbone and PHPMA side chains. cmu.educmu.edu The spacing and length of the grafted chains can be controlled by the reaction conditions and the reactivity ratios of the monomer and macromonomer. cmu.educmu.edu

Polymer Microstructure Analysis

The microstructure of a polymer chain, including the stereochemical arrangement of its monomer units (tacticity) and their directional orientation (regiochemistry), profoundly impacts the material's physical and chemical properties.

The spatial arrangement of the ester side chains along the polymer backbone is known as tacticity. wikipedia.org For PHPMA, three primary arrangements, or triads, can be distinguished:

Isotactic (m-m): The side chains are all located on the same side of the polymer backbone.

Syndiotactic (r-r): The side chains are arranged on alternating sides of the polymer backbone.

Heterotactic (m-r): The side chains are arranged in a random, alternating sequence.

The primary method for determining the tacticity of polymethacrylates, including PHPMA, is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. kpi.uameasurlabs.com By analyzing the chemical shifts of specific carbon atoms in the polymer backbone (such as the quaternary, α-methyl, and carbonyl carbons), the relative proportions of isotactic, syndiotactic, and heterotactic triads can be quantified. kpi.ua

In free-radical polymerization, the method most commonly used to synthesize PHPMA, the addition of monomers is governed by steric and electronic factors that favor a specific stereochemical outcome. nih.gov For methacrylates, the bulky ester side group and the methyl group on the α-carbon create steric hindrance that preferentially leads to a trans addition to the growing polymer chain. This results in a polymer that is rich in syndiotactic triads. kpi.ua Studies on various polymethacrylates produced by radical initiation confirm that they are all predominantly syndiotactic. kpi.ua

The table below shows representative triad fractions for a polymethacrylate synthesized via a typical free-radical process.

| Tacticity Triad | Symbol | Typical Fraction (%) |

| Syndiotactic | rr | ~60-65% |

| Heterotactic | mr | ~30-35% |

| Isotactic | mm | ~4-6% |

This interactive table provides a general representation of tacticity distribution in radically polymerized methacrylates. Specific values for PHPMA may vary based on precise reaction conditions.

The regiochemistry of polymerization refers to the orientation of the monomer units as they add to the polymer chain. For a vinyl monomer like HPMA, two main possibilities exist:

Head-to-Tail Polymerization: The most common arrangement, where the α-carbon (head) of an incoming monomer adds to the β-carbon (tail) of the growing polymer radical. This results in a regular structure with the side chains separated by two backbone carbons.

Head-to-Head, Tail-to-Tail Polymerization: A less common arrangement where head-to-head and tail-to-tail additions occur. This leads to structural defects in the polymer chain, with side chains located on adjacent backbone carbons.

In the free-radical polymerization of methacrylates, including HPMA, chain growth occurs almost exclusively via the head-to-tail mechanism. This strong preference is attributed to two primary factors:

Steric Hindrance: The presence of both a methyl group and the bulky hydroxypropyl ester group on the α-carbon (the "head") makes a head-to-head addition sterically unfavorable.

Radical Stability: The addition of a radical to the unsubstituted β-carbon (the "tail") of an HPMA monomer results in the formation of a more stable tertiary radical on the α-carbon. This tertiary radical is stabilized by the adjacent ester group. The alternative addition to the α-carbon would produce a less stable primary radical.

Due to these factors, the occurrence of head-to-head or tail-to-tail linkages in PHPMA synthesized by radical polymerization is extremely rare and often negligible.

Influences on Polymerization Behavior

The polymerization of HPMA is sensitive to various external factors, including the presence of inhibitors, the choice of solvent, and the use of novel reaction media like ionic liquids. These factors can significantly alter the reaction kinetics and, consequently, the final polymer characteristics.

Inhibitors are chemical compounds added to monomers like HPMA to prevent spontaneous polymerization during transport and storage. researchgate.net These unwanted reactions can be initiated by light, heat, or contaminants. longchangchemical.com The most widely used inhibitors for methacrylate monomers are phenolic compounds and quinones. google.comnih.gov For HPMA, the monomethyl ether of hydroquinone (B1673460) (MEHQ) is a commonly used inhibitor. polysciences.com

The mechanism of inhibition involves the scavenging of free radicals. When an initiating radical (R•) is formed, the inhibitor molecule (InH) rapidly reacts with it to form a non-radical product or a very low-activity radical (In•) that is incapable of initiating a new polymer chain. iu.edu

R• + InH → RH + In•

Phenolic inhibitors, such as hydroquinone and MEHQ, are particularly effective in the presence of oxygen. longchangchemical.comgoogle.com The phenol is oxidized to a quinone, which is the active inhibiting species that terminates radical chains. longchangchemical.com The effectiveness of an inhibitor is determined by how quickly it can react with and neutralize free radicals before they can react with monomer units to begin propagation. iu.edu

The table below lists common inhibitors used for methacrylate monomers.

| Inhibitor | Abbreviation | Chemical Family |

| Hydroquinone | HQ | Phenol |

| Monomethyl Ether of Hydroquinone | MEHQ | Phenol |

| Butylated Hydroxytoluene | BHT | Phenol |

| Benzoquinone | BQ | Quinone |

| Phenothiazine | PTZ | Thiazine |

This interactive table summarizes common inhibitors. The choice and concentration depend on the specific monomer and storage conditions.

Ionic liquids (ILs) are salts with melting points below 100 °C that have been explored as alternative solvents for polymerization reactions. researchgate.net Studies using pulsed laser polymerization have shown that ILs are not merely inert media but can actively influence the propagation kinetics of HPMA. semanticscholar.orgdntb.gov.ua A significant finding is that the propagation rate coefficient (k_p_) for HPMA can be strongly enhanced when the polymerization is conducted in certain ionic liquids compared to bulk or conventional organic solvents. semanticscholar.org

This influence is attributed to specific interactions between the IL, the monomer, and the growing polymer radical. To quantify these solvent effects, a Linear Solvation Energy Relationship (LSER) based on Kamlet-Taft solvatochromic parameters is often used. semanticscholar.org This model correlates changes in k_p_ with the following solvent properties:

π *: An index of the solvent's dipolarity and polarizability.

α : A measure of the solvent's hydrogen-bond donating acidity.

β : A measure of the solvent's hydrogen-bond accepting basicity.

For HPMA, research indicates that the dipolarity/polarizability (π*) and the hydrogen bond–donating ability (α) of the solvent are the major contributors to the observed variations in k_p_. semanticscholar.org In contrast, the hydrogen bond–accepting ability (β) appears to be of lesser importance. The interactions between the hydroxyl group of the HPMA monomer and the anion of the ionic liquid are considered dominant in influencing the reaction rate. semanticscholar.org

Conventional organic solvents also exert a significant influence on the polymerization kinetics of HPMA. The polarity and proticity of the solvent can alter the solution propagation rate. rsc.orgrsc.org This effect is particularly pronounced in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

Studies on the RAFT polymerization of HPMA in solvent mixtures have demonstrated a clear relationship between solvent composition and the apparent propagation rate constant (k_p,app_). For instance, when using mixtures of water with either N,N-dimethylformamide (DMF) or 1,4-dioxane, increasing the water content leads to a gradual increase in k_p,app_. researchgate.net

The table below presents data on how solvent composition affects the apparent propagation rate constant during the SI-RAFT polymerization of HPMA.

| Entry | Solvent Composition (v/v) | Apparent Propagation Rate Constant (k_p,app) x 10⁻⁴ (s⁻¹) |

| 1 | DMF 100% | 1.05 |

| 2 | DMF 75% / Water 25% | 1.25 |

| 3 | DMF 50% / Water 50% | 1.48 |

| 4 | DMF 25% / Water 75% | 1.62 |

| 5 | 1,4-Dioxane 75% / Water 25% | 1.13 |

| 6 | 1,4-Dioxane 50% / Water 50% | 1.41 |

| 7 | 1,4-Dioxane 25% / Water 75% | 1.54 |

This interactive table is based on findings reported in scientific literature, illustrating the trend of increasing k_p,app_ with higher water content in the solvent mixture. researchgate.net

Advanced Polymeric Materials and Systems Incorporating 3 Hydroxypropyl Methacrylate

Hydrogels Based on 3-Hydroxypropyl Methacrylate (B99206)

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have been a significant area of research for materials incorporating 3-HPMA. The presence of the hydroxyl group in 3-HPMA enhances the water-absorbing capacity and biocompatibility of these materials.

The synthesis of hydrogels containing 3-Hydroxypropyl methacrylate is typically achieved through free-radical polymerization. This process involves the polymerization of the 3-HPMA monomer in the presence of a cross-linking agent, which forms covalent bonds between the polymer chains, creating the hydrogel network. The choice of cross-linker and its concentration are critical parameters that influence the final properties of the hydrogel, including its swelling behavior and mechanical strength.

The swelling of these hydrogels is a key characteristic, governed by the balance between the osmotic force driving water into the network and the elastic retractile force of the cross-linked polymer chains. The hydrophilic nature of the pendant hydroxyl groups in the poly(3-HPMA) chains facilitates the absorption of water, leading to the expansion of the hydrogel. The equilibrium swelling ratio is influenced by several factors, including the cross-linking density, the temperature, and the ionic strength of the surrounding medium. Generally, a lower cross-linking density results in a higher swelling capacity due to greater flexibility of the polymer network. The swelling process is typically endothermic, meaning that an increase in temperature can lead to a moderate increase in the equilibrium water content.

Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where at least one polymer network is synthesized and/or cross-linked in the immediate presence of the other. This unique structure can lead to materials with synergistic properties that are not attainable with individual polymer networks. The incorporation of this compound into IPNs can enhance their hydrophilicity and biocompatibility.

A common approach to synthesizing IPNs involving 3-HPMA is through a sequential polymerization process. For instance, a first network, such as a polyurethane, can be formed, and then this network is swollen with a mixture of 3-HPMA, a cross-linker, and an initiator. Subsequent polymerization of the 3-HPMA mixture results in the formation of a second, interpenetrating network. The resulting IPN can exhibit improved mechanical properties, such as increased tensile strength and modulus, compared to the individual component networks. The specific properties of the IPN can be tailored by adjusting the composition and cross-linking densities of the constituent networks. For example, polyurethane methacrylate/silicone IPNs have been synthesized through a combination of UV-light curing for the polyurethane methacrylate network and condensation for the silicone network. mdpi.com

Stimuli-responsive, or "smart," hydrogels are materials that undergo significant changes in their properties in response to small changes in their external environment, such as pH or temperature. mdpi.com Hydrogels containing this compound can be designed to exhibit these responsive behaviors, often through copolymerization with functional monomers.

pH-Responsive Hydrogels: To impart pH sensitivity, 3-HPMA can be copolymerized with monomers containing ionizable groups, such as acrylic acid or dimethylaminoethyl methacrylate (DMAEMA). In such hydrogels, the degree of swelling is dependent on the pH of the surrounding medium. For example, in a copolymer hydrogel of 3-HPMA and a basic monomer like DMAEMA, the hydrogel will swell more at lower pH values due to the protonation of the amine groups, which leads to electrostatic repulsion between the polymer chains and an increased influx of water. nih.gov Conversely, at higher pH values, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink. nih.gov

Thermo-Responsive Hydrogels: Thermo-responsiveness is often achieved by copolymerizing 3-HPMA with temperature-sensitive polymers, most notably poly(N-isopropylacrylamide) (PNIPAm). PNIPAm exhibits a lower critical solution temperature (LCST) around 32°C in water. researchgate.net Below this temperature, the polymer is hydrophilic and soluble, while above the LCST, it becomes hydrophobic and precipitates. In a hydrogel network, this transition manifests as a significant change in swelling. Copolymerizing 3-HPMA with NIPAm can modulate the LCST and the swelling behavior of the resulting hydrogel. The inclusion of the hydrophilic 3-HPMA can increase the LCST of the copolymer hydrogel. These thermo-responsive hydrogels will be in a swollen state at temperatures below their LCST and will deswell, releasing water, at temperatures above their LCST.

Functional Polymers and Nanomaterials

The versatility of this compound extends to the creation of functional polymers and nanomaterials with complex architectures and specific applications, particularly in the biomedical field.

Star-shaped polymers are a class of branched macromolecules with multiple linear polymer chains, or "arms," radiating from a central core. researchgate.net These structures have gained significant attention as nanocarriers for drug delivery due to their unique properties, such as a high drug-loading capacity and enhanced stability compared to their linear counterparts. Star-like polymers with cores composed of poly(this compound) (PHPMA) have been synthesized and investigated for their potential in nanomedicine. researchgate.net

These nanocarriers are often synthesized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This method allows for the precise control over the architecture of the star polymer, including the number and length of the arms. A typical design involves a hydrophobic PHPMA core, which can encapsulate hydrophobic drugs, and hydrophilic arms, for example, made of poly(oligoethylene glycol methacrylate) (POEGMA), which provide aqueous stability and biocompatibility. researchgate.net

Research has demonstrated that these star-like nanocarriers can achieve high encapsulation and loading efficiencies for various therapeutic agents. researchgate.net The release of the encapsulated drug can be modulated by the composition and structure of the star polymer.

| Drug | Encapsulation Efficiency (%) | Loading Efficiency (wt%) | Aggregate Size (nm) |

|---|---|---|---|

| Rhodamine B | >95 | 10 | 11-116 |

| Resveratrol | >95 | 10 | 11-116 |

| Curcumin | >95 | 10 | 11-116 |

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films onto various substrates. researchgate.net This method is particularly advantageous for creating conformal coatings with high purity and retention of the monomer's functionality. Poly(this compound) (PHPMA) thin films have been successfully deposited using iCVD. researchgate.net

The iCVD process for PHPMA involves introducing the 3-HPMA monomer vapor and a thermally decomposable initiator, such as tert-butyl peroxide (TBPO), into a vacuum chamber. The initiator is activated by heated filaments, creating free radicals that initiate the polymerization of the monomer adsorbed on a cooled substrate. This process allows for the formation of uniform and high-quality PHPMA thin films.

The deposition rate of the PHPMA film is a critical parameter that can be controlled by various process conditions, most notably the substrate temperature. Studies have shown a direct relationship between the substrate temperature and the deposition rate, indicating a surface-kinetics limited regime. researchgate.net This means that at higher substrate temperatures, within a certain range, the rate of the surface polymerization reaction increases, leading to a faster film growth.

| Substrate Temperature (°C) | Deposition Rate (nm/min) |

|---|---|

| 25 | ~40 |

| 30 | ~55 |

| 35 | ~70 |

| 40 | ~83 |

The resulting iCVD PHPMA films exhibit high structural retention of the monomer's chemical functionalities, making them suitable for applications where the hydrophilic and reactive nature of the hydroxyl groups is desired.

Composites and Hybrid Materials

The incorporation of inorganic nanoparticles into a polymer matrix is a widely used strategy to create composite materials with enhanced properties. mdpi.com Poly(this compound) is utilized as a matrix for such composites, where its inherent properties are augmented by the addition of nano-sized fillers. The hydroxyl groups present in the HPMA monomer structure are particularly beneficial as they can improve adhesion and increase compatibility between the organic polymer matrix and the surface of the inorganic nanoparticles. nih.govatamankimya.com

Various types of inorganic nanoparticles are used as fillers, including metals, metal oxides, and ceramics. nih.gov Common examples used in conjunction with methacrylate-based polymers include silica (B1680970) (SiO₂), titanium dioxide (TiO₂), and zinc oxide (ZnO). nih.govmdpi.com The resulting polymer-inorganic nanocomposites (PINCs) can exhibit synergistically improved properties, such as enhanced mechanical strength, thermal stability, and tailored optical or magnetic characteristics. mdpi.comnih.gov For instance, the addition of silica nanoparticles to a poly(trimethylhexamethylene terephthalamide) matrix increased the yield stress and modulus of the composite. mdpi.com

Synthesis methods for these composites are varied and include techniques like the sol-gel process, in situ polymerization, and melt intercalation. mdpi.com The sol-gel technique is an efficient chemical method for embedding silica particles in methacrylate resins, improving the compatibility of the filler with the monomer to be polymerized. researchgate.net

A specific application of this technology is in the development of materials for bone regeneration. One study explored the synthesis of a p(HPMA) cryogel incorporated with zinc (Zn) and cerium (Ce) substituted hydroxyapatite (B223615) nanoparticles, aiming to create a scaffold for healing femoral fractures. sigmaaldrich.com

Table 3: Inorganic Nanoparticles in Methacrylate Polymer Composites

| Inorganic Nanoparticle | Polymer Matrix Component | Resulting Property Enhancement | Reference |

|---|---|---|---|

| Silica (SiO₂) | Poly(hydroxyethyl methacrylate) | Improved compatibility, potential for reduced polymerization shrinkage. | researchgate.net |

| Titanium Dioxide (TiO₂) | Polymethyl Methacrylate (PMMA) | Improved heat stability, reduced shrinkage stress, increased flexural strength. | mdpi.com |

| Zn/Ce substituted Hydroxyapatite | Poly(this compound) | Designed for bone fracture healing applications. | sigmaaldrich.com |

| Zirconium Dioxide (ZrO₂) | PMMA | Increased hardness and wear resistance. | mdpi.com |

Poly(this compound) and related methacrylate polymers are foundational materials in restorative dentistry and are being explored for orthopedic applications. sigmaaldrich.comnih.gov Polymethyl methacrylate (PMMA)-based resins are widely used for applications such as denture bases, temporary crowns, and adhesives due to their biocompatibility, stability, and aesthetics. encyclopedia.pubnih.gov However, their mechanical properties can be insufficient for certain stress-bearing applications. encyclopedia.pubmdpi.com

HPMA is often included as a comonomer in dental resin formulations to improve their performance. nih.gov It is frequently mixed with other monomers like bisphenol A glycerolate dimethacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov The hydroxyl groups of HPMA are crucial for enhancing adhesion to tooth surfaces and other materials. atamankimya.comkowachemical.com

To overcome the mechanical limitations of unfilled acrylic resins, dental composites are formulated by incorporating inorganic fillers into the polymer matrix. encyclopedia.pub The use of prepolymerized hybrid particles, such as those made from poly(hydroxyethyl methacrylate)/silica (PHEMA/SiO₂), as fillers can improve compatibility with the monomer matrix and allow for a high filler load, which in turn reduces polymerization shrinkage—a common issue in dental restorations. researchgate.net A study on a novel dental material mixed HPMA and Bis-GMA as the main ingredients with other components to create a resin cement with high shear bond strength and no cytotoxicity. nih.gov

In the orthopedic field, the unique properties of HPMA-based materials are being harnessed for bone tissue engineering. As mentioned previously, cryogels made from p(HPMA) and incorporated with bioactive inorganic nanoparticles like hydroxyapatite are under investigation as scaffolds to promote the healing of bone fractures. sigmaaldrich.com

Table 4: Example Formulation of a Dental Resin Cement Containing HPMA

| Component Type | Chemical Name/Abbreviation | Function | Reference |

|---|---|---|---|

| Main Monomer | This compound (HPMA) | Base resin component, promotes adhesion | nih.gov |

| Main Monomer | Bisphenol A glycerolate dimethacrylate (Bis-GMA) | Base resin component | nih.gov |

| Cross-linking Monomer | Triethylene glycol dimethacrylate (TEGDMA) | Diluent, cross-linker | nih.gov |

| Photo-initiator | Camphoroquinone | Initiates polymerization upon light exposure | nih.gov |

| Inhibitor | Butylated hydroxytoluene (BHT) | Prevents premature polymerization | nih.gov |

This compound is a key monomer used in the synthesis of acrylic polymers for high-performance coatings and adhesives. atamankimya.comkowachemical.comparchem.com It is a versatile component used in various formulations, including hot-curing acrylic coatings, UV-curable systems, and photosensitive coatings. atamankimya.comsddmcsy.com

The primary advantage of incorporating HPMA into these formulations is the presence of the hydroxyl (-OH) functional group. atamankimya.comkowachemical.com This group significantly improves adhesion to a wide variety of surfaces and substrates, a critical performance characteristic for both coatings and adhesives. atamankimya.comkowachemical.com The hydroxyl groups also provide sites for cross-linking reactions, which can enhance the durability and chemical resistance of the cured film. atamankimya.comkowachemical.com

The inclusion of HPMA in coating and adhesive formulations offers a range of performance benefits. It can impart improved resistance to corrosion, fogging, and abrasion. atamankimya.comkowachemical.com Furthermore, HPMA is characterized as a relatively non-volatile, non-toxic, and non-yellowing monomer, contributing to low odor, stable color, and reduced volatility in the final products. atamankimya.com These attributes make it a valuable component for producing high-quality and durable finishes and bonds for automotive, appliance, and metal applications. atamankimya.comkowachemical.com

Table 5: Functional Benefits of HPMA in Coatings and Adhesives

| Functional Benefit | Mechanism/Reason | Reference |

|---|---|---|

| Enhanced Adhesion | Presence of hydroxyl groups that bond with surfaces. | atamankimya.comkowachemical.com |

| Improved Corrosion Resistance | Contributes to a more durable and less permeable coating. | atamankimya.comkowachemical.com |

| Abrasion Resistance | Improves the mechanical durability of the cured film. | atamankimya.comkowachemical.com |

| Anti-Fogging Properties | Hydroxyl functionality can help manage surface moisture. | atamankimya.comkowachemical.com |

| Cross-linking Site | Hydroxyl groups can react with other components to form a robust network. | atamankimya.comkowachemical.com |

| Low Odor and Volatility | Inherent chemical properties of the monomer. | atamankimya.com |

Biomedical and Biological Investigations of 3 Hydroxypropyl Methacrylate and Its Polymers

Biomedical Applications of Poly(3-Hydroxypropyl Methacrylate)

Polymers derived from 3-HPMA have been engineered for a variety of medical uses, leveraging their hydrophilicity, biocompatibility, and tunable physical properties. These applications range from advanced therapeutic systems to structural biomaterials for tissue repair.

Drug Delivery Systems and Encapsulation Technologies

The unique properties of poly(hydroxyalkyl methacrylates) make them suitable candidates for drug delivery systems. For instance, composites of poly(2-hydroxypropyl methacrylate) (pHPMA) have been investigated as carriers for the nonsteroidal anti-inflammatory drug, Naproxen. nih.gov The release dynamics of the drug from the polymer matrix are influenced by factors such as the drug loading content and the pH of the surrounding medium. nih.gov

Hydrogels, which are three-dimensional polymer networks with high water content, are particularly promising for encapsulating and delivering hydrophilic drugs. vot.pl The cross-linked structure of these hydrogels can be tailored to control the release rate of therapeutic agents. vot.pl For example, amphiphilic hydrogels of poly(2-hydroxyethyl methacrylate) have been synthesized with pH-responsive monomers to create systems that can release biomolecules like insulin (B600854) and protamine in a controlled manner. nih.gov The diffusion of the drug from the hydrogel is dependent on the properties of both the drug and the polymer network. nih.gov

Table 1: Drug Release Characteristics from Methacrylate-Based Hydrogels

| Polymer System | Drug | Key Finding |

|---|---|---|

| p(HEMA-DMAEMA) Hydrogel | Insulin | Diffusion coefficient increased 2-fold (3.8-7.2 x 10⁻⁷ cm²/s) with changes in pH. nih.gov |

| p(HEMA-DMAEMA) Hydrogel | Protamine | Diffusion coefficient increased 3-fold (1.9-5.5 x 10⁻⁷ cm²/s) with changes in pH. nih.gov |

| pHPMA Composite | Naproxen | Drug release is most effective in a neutral pH medium and with lower drug content in the polymer matrix. nih.gov |

Tissue Engineering Scaffolds and Biomaterials

In the realm of tissue engineering, polymers of hydroxyalkyl methacrylates are utilized to create scaffolds that support cell growth and tissue regeneration. mdpi.com These scaffolds often mimic the natural extracellular matrix, providing a suitable environment for cells to proliferate and differentiate.

Biodegradable hydrogels made from poly(2-hydroxyethyl methacrylate) (pHEMA) cross-linked with polycaprolactone (B3415563) (PCL) have been developed for tissue engineering applications. acs.org These materials exhibit tunable mechanical properties and degradation rates, which are critical for successful tissue regeneration. acs.org Initial studies have shown that these hydrogels and their degradation products are not toxic to cells. acs.org

For adipose tissue engineering, scaffolds have been fabricated from hydroxypropyl cellulose (B213188) modified with methacrylic anhydride (B1165640) (HPC-MA). These scaffolds possess interconnected pores and a high water retention capacity, which are beneficial for nutrient exchange during cell culture. researchgate.net They have been shown to be biocompatible with human adipose-derived stem cells, supporting their differentiation into fat cells. researchgate.net

In hard tissue engineering, such as for bone replacement, macroporous scaffolds have been synthesized from a 3-(trimethoxysilyl)propyl methacrylate (B99206)–POSS hybrid. These scaffolds have pore sizes ranging from 150–600 μm, which is conducive to bone cell infiltration and tissue growth. rsc.org

Table 2: Properties of Methacrylate-Based Scaffolds for Tissue Engineering

| Scaffold Material | Application | Key Properties |

|---|---|---|

| pHEMA-PCL Hydrogel | General Tissue Engineering | Biodegradable, tunable mechanical properties, non-toxic degradation products. acs.org |

| HPC-MA Hydrogel | Adipose Tissue Engineering | Pore size: 30-300 μm, Interconnected porosity: 90%, Swelling ratio: 12.94 to 35.83. researchgate.net |

| pTMSPMA–POSS Hybrid | Hard Tissue Engineering | Macroporous structure with interconnected channels, Pore size: 150–600 μm. rsc.org |

Use in Contact Lenses and Soft Tissue Prostheses (Historical Context)

Historically, poly(2-hydroxyethyl methacrylate) (pHEMA) was a pioneering material in the development of soft contact lenses. researchgate.netfupress.net Its ability to form a soft, water-swellable, and optically clear hydrogel made it an ideal material for this application. researchgate.netfupress.net The biocompatibility and mechanical stability of pHEMA in an aqueous environment were key to its success. researchgate.net

The evolution of contact lens materials saw the introduction of copolymers to enhance properties like oxygen permeability. fupress.net While the initial soft lenses were primarily pHEMA-based, subsequent developments incorporated other monomers to improve performance and comfort. researchgate.net The success of pHEMA in ophthalmology paved the way for its use in other biomedical applications, including implants and drug delivery systems. researchgate.net

In the field of prosthetics, particularly for maxillofacial applications, polymers that mimic natural tissues are crucial. Methacrylate-based polymers, in combination with other materials, have been used to create soft prostheses. For example, a material known as FotoTec DLP.A, which is a composite of 2-hydroxyethyl methacrylate, diurethane dimethacrylate, and hydroxypropyl methacrylate, is used in this field. researchgate.net

Applications in Medical Devices and Electronics

The biocompatibility of these polymers has led to their investigation for coatings on medical devices to improve their interaction with biological systems. A systematic review by the FDA has examined the biocompatibility of poly(2-hydroxyethyl methacrylate) (pHEMA) in various medical devices, highlighting its long history of use. fda.gov

Biological Interactions and Biocompatibility Studies

The interaction of 3-HPMA-based materials with biological systems is a critical aspect of their biomedical application. Understanding how cells respond to these materials is essential for designing safe and effective medical devices and therapies.

Cellular Adhesion and Viability on this compound-Based Materials

The surface properties of a material play a significant role in determining how cells will interact with it. For instance, the composition of methacrylate-based thermoresponsive polymer brushes can influence fibroblast adhesion and morphology. nih.gov The ability to tune the surface chemistry allows for the control of protein adsorption, which in turn affects cellular attachment. nih.govnist.gov